2-Heptanol

Analytical Chemistry Solvent Extraction Ion-Pair Partitioning

Procure 2-Heptanol (CAS 543-49-7) when stereochemical configuration, biocontrol efficacy, or controlled extractability are critical. This chiral secondary alcohol is essential over achiral 1-heptanol or other positional isomers for enantioselective enzymatic resolution (e.g., with Candida antarctica lipase B yielding >99% e.e.), structure-specific antifungal VOC activity against Botrytis cinerea, and differential ion-pair extraction selectivity. Available as racemate or enantiopure (R)- and (S)-forms. ≥97% FG grade with Halal/Kosher certs for flavor/fragrance formulation. Optimize your research or manufacturing process by choosing the correct isomer.

Molecular Formula C7H16O
C7H16O
CH3(CH2)4CHOHCH3
Molecular Weight 116.20 g/mol
CAS No. 543-49-7
Cat. No. B047269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptanol
CAS543-49-7
Synonyms1-Methylhexanol;  2-Heptyl Alcohol;  2-Hydroxyheptane;  Amyl Methyl Carbinol;  DL-Heptan-2-ol;  Methyl Amyl Carbinol;  NSC 2220;  s-Heptyl Alcohol;  2-Heptanol; 
Molecular FormulaC7H16O
C7H16O
CH3(CH2)4CHOHCH3
Molecular Weight116.20 g/mol
Structural Identifiers
SMILESCCCCCC(C)O
InChIInChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3
InChIKeyCETWDUZRCINIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/100ml: 0.35
soluble in alcohol and ether;  slightly soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptanol (CAS 543-49-7) Industrial-Grade Secondary Alcohol: Specifications and Core Properties


2-Heptanol (CAS 543-49-7) is a chiral C7 secondary alcohol with the hydroxyl group positioned at the second carbon of a straight seven-carbon chain, distinguishing it from primary alcohol isomers such as 1-heptanol and other positional isomers like 3-heptanol and 4-heptanol [1]. As a racemic mixture (unless specified as enantiopure), (±)-2-heptanol exhibits a boiling point of 160–162°C, density of 0.817 g/mL at 25°C, and refractive index of 1.420–1.422 at 20°C [2]. This compound is commercially available in grades ranging from ≥97% FG (food grade, Halal, Kosher certified) to ≥99% GC purity for analytical and synthetic applications . Its physicochemical profile and stereochemical characteristics underpin its differentiated utility in stereoselective synthesis, biocontrol formulations, analytical solvent systems, and industrial flotation processes [3].

2-Heptanol vs. Heptanol Isomers: Why Structural Position and Chirality Preclude Direct Substitution


Substituting 2-heptanol with other heptanol isomers (1-heptanol, 3-heptanol, or 4-heptanol) cannot be justified without revalidation, as the position of the hydroxyl group fundamentally alters physicochemical properties, biological activity, and analytical behavior. The secondary alcohol functionality at the C2 position confers stereogenicity (2-heptanol is chiral, existing as (R)- and (S)-enantiomers), whereas 1-heptanol is an achiral primary alcohol [1]. Critically, 1-heptanol exhibits higher extraction efficiency than 2-heptanol in ion-pair extraction systems involving 2-(2-pyridylazo)-1-naphthol-4-sulfonate anion, confirming that isomer substitution would alter analytical outcomes [2]. The chiral nature of 2-heptanol is non-negotiable for stereoselective enzymatic resolutions, where Candida antarctica lipase B exhibits high enantioselectivity for this specific secondary alcohol structure [3]. In biocontrol applications, 2-heptanol's volatile organic compound (VOC) profile and membrane transport disruption mechanism against Botrytis cinerea are structure-specific, and substitution with other heptanols would yield uncharacterized efficacy [4].

2-Heptanol Quantitative Differentiation: Comparator-Based Evidence for Scientific and Industrial Selection


2-Heptanol vs. 1-Heptanol: Differential Extraction Behavior in Ion-Pair Solvent Systems

In a systematic study evaluating 14 alcohols as solvents for ion-pair extraction of 2-(2-pyridylazo)-1-naphthol-4-sulfonate anion with solvated hydroxonium ion at 25°C, 1-heptanol demonstrated significantly higher extractability than 2-heptanol [1]. The secondary alcohol structure of 2-heptanol results in lower extraction efficiency compared to its primary alcohol isomer, establishing that 2-heptanol is the less extractive solvent option in this analytical system [2]. This differential performance is attributed to differences in hydrogen-bonding capacity and solvation shell organization between primary and secondary alcohols [3].

Analytical Chemistry Solvent Extraction Ion-Pair Partitioning

2-Heptanol Antibacterial Activity: Quantified MIC Against Propionibacterium acnes

2-Heptanol exhibits specific antibacterial activity against Propionibacterium acnes ATCC 11827, with a minimum inhibitory concentration (MIC) of 800.0 μg/mL after 2 days of incubation, determined using the broth dilution method [1]. P. acnes is a key pathogen implicated in acne vulgaris pathogenesis, making this target organism clinically and cosmetically relevant [2]. 2-Heptanol is a naturally occurring constituent identified in the essential oils of Curcuma angustifolia and Curcuma zedoaria rhizomes [3]. The proposed mechanism involves acceleration of amino acid metabolism and retardation of membrane transport, resulting in bacterial growth inhibition [4].

Antimicrobial Cosmetic Preservatives Natural Product Chemistry

2-Heptanol Biocontrol Efficacy: In Vivo Suppression of Botrytis cinerea in Postharvest Tomatoes

2-Heptanol (2-HE) effectively suppresses Botrytis cinerea mycelial growth both in vitro and in vivo in tomato fruit, as demonstrated in a 2024 study published in Frontiers in Plant Science [1]. The antifungal mechanism involves disruption of membrane transport systems and acceleration of amino acid metabolism, leading to intracellular nutrient depletion and subsequent fungal cell death [2]. Critically, 2-HE treatment did not negatively impact the appearance or quality parameters of treated tomatoes, establishing its safety profile for postharvest application [3]. Transcriptomic analysis confirmed that 2-HE enhances activities of antioxidative enzymes including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) in tomato tissue .

Postharvest Pathology Biocontrol Agents Agricultural Biotechnology

2-Heptanol Stereoselective Enzymatic Resolution: >99% Enantiomeric Excess via Candida antarctica Lipase B

Racemic 2-heptanol can be enzymatically resolved to S-(+)-2-heptanol using lipase B from Candida antarctica (CAL-B) with an enantiomeric excess (e.e.) of >99% and reaction yield of 43–45% [1]. Among various lipases evaluated, CAL-B uniquely catalyzed the stereoselective acylation of the undesired (R)-enantiomer, leaving the desired S-(+)-alcohol unreacted [2]. In an alternative approach, optically pure (R)-2-alkyl esters (e.e. > 99.9%) were obtained via lipase-catalyzed esterification of racemic 2-heptanol with CAL-B as catalyst, with the unreacted alcohol subsequently esterified to yield optically enriched (S)-esters (e.e. > 81.4%) [3]. The (R)-enantiomer of 2-heptanol has been specifically utilized as a resolving agent in the synthesis of a vasopressin V2 receptor agonist, a nonpeptidic therapeutic candidate for diabetes insipidus and nocturnal enuresis .

Chiral Synthesis Biocatalysis Enzymatic Resolution

2-Heptanol Odor Threshold Quantification: 41–81 ppb Detection Range for Flavor and Fragrance Formulation

2-Heptanol exhibits a characteristic fresh lemon, grass-herbaceous odor profile with fruity, green, and slightly bitter taste notes [1]. The aroma detection threshold in water is quantitatively established at 41 ppb to 81 ppb, a relatively low threshold that confers high odor impact at trace concentrations [2]. Its organoleptic descriptors include fresh, green, fruity, floral, and citrus notes . As a naturally occurring compound found in cocoa, corn silk, Aloe ferox essential oil, tomatoes, grapes, and various cheeses, 2-heptanol qualifies for natural-identical flavoring applications and is designated as FEMA 3288 with JECFA Number 284 [3].

Flavor Chemistry Fragrance Formulation Sensory Analysis

2-Heptanol Industrial Utility: Solvent for Synthetic Resins and Frothing Agent in Ore Flotation

2-Heptanol functions as an industrial solvent for various synthetic resins and as a frothing agent in ore flotation processing [1]. Its physical properties—clear colorless liquid, insolubility in water, and density lower than water (0.817 g/mL)—enable it to float on aqueous phases while remaining soluble in most organic liquids [2]. This immiscibility profile is functionally critical for froth flotation applications where phase separation is required [3]. The compound is classified as moderately toxic with a flash point of 59–64°C (closed cup) and explosive limit of 0.9% (v/v) in air [4].

Mineral Processing Industrial Solvents Flotation Chemistry

2-Heptanol Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Chiral Building Block for Pharmaceutical Intermediate Synthesis

Procure 2-heptanol when stereochemical purity is a critical quality attribute for downstream pharmaceutical synthesis. The documented enzymatic resolution of racemic 2-heptanol using Candida antarctica lipase B yields S-(+)-2-heptanol with >99% enantiomeric excess (e.e.) [1], while alternative esterification routes produce optically pure (R)-2-alkyl esters with e.e. >99.9% [2]. The (R)-enantiomer has established utility as a resolving agent in vasopressin V2 receptor agonist synthesis for diabetes insipidus and nocturnal enuresis therapeutic development . Laboratories and CDMOs requiring chiral C7 alcohol building blocks should select 2-heptanol over achiral 1-heptanol or other non-chiral heptanol isomers when enantiopure intermediates are required. Suppliers offering both racemic (±)-2-heptanol and enantiomerically resolved (R)- or (S)-2-heptanol enable process flexibility from early-stage discovery through clinical manufacturing.

Postharvest Biocontrol Agent for Botrytis cinerea Management in Tomato

Procure 2-heptanol (2-HE) as a research-grade volatile biogenic compound for evaluating biocontrol strategies against Botrytis cinerea in postharvest tomato and other susceptible crops. Evidence from Frontiers in Plant Science (2024) demonstrates that 2-HE effectively suppresses B. cinerea mycelial growth both in vitro and in vivo, with a defined mechanism involving membrane transport disruption and accelerated amino acid metabolism leading to fungal cell death [3]. Importantly, treatment does not negatively impact tomato fruit appearance or quality parameters [4]. For agricultural research institutions and biocontrol product developers, 2-heptanol offers a characterized, mechanism-defined alternative to synthetic fungicides, with the added advantage of being a naturally occurring plant volatile compound [5].

Analytical Method Development: Low-Extractability Solvent for Selective Ion-Pair Partitioning

Procure 2-heptanol as a secondary alcohol solvent when developing analytical extraction methods requiring lower extractability than primary alcohols. In ion-pair extraction of 2-(2-pyridylazo)-1-naphthol-4-sulfonate anion with solvated hydroxonium ion, 1-heptanol (primary alcohol) exhibits higher extraction efficiency than 2-heptanol under identical conditions at 25°C [6]. This differential behavior makes 2-heptanol the solvent of choice when partial extraction or selective partitioning is methodologically desirable. Analytical chemists developing separation protocols for sulfonated azo-dye derivatives should consider 2-heptanol as a moderate-extractability option among the 14 alcohols characterized in this solvent screening study [7].

Flavor and Fragrance Formulation with Quantified Odor Impact

Procure 2-heptanol when precise odor threshold control is required in flavor or fragrance formulation. The compound's aroma detection threshold is quantitatively established at 41–81 ppb in water, with organoleptic descriptors including fresh lemon, grass-herbaceous, fruity, green, and floral notes [8]. As a naturally occurring compound (FEMA 3288, JECFA 284) present in cocoa, corn silk, Aloe ferox essential oil, tomatoes, and grapes, 2-heptanol supports natural-identical flavoring claims [9]. Food-grade material meeting ≥97% FG specification with Halal and Kosher certification is commercially available . Formulators can leverage the quantified threshold data to achieve target sensory profiles at minimum effective concentration, optimizing cost and minimizing off-notes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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